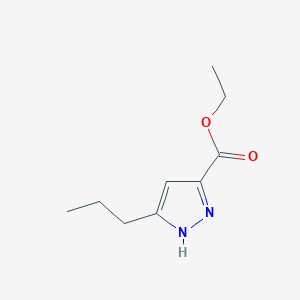
2-Methyl-4-oxo-4-phenylbutanoic acid
Vue d'ensemble
Description
2-Methyl-4-oxo-4-phenylbutanoic acid is a butyric acid derivative . It is a chemical reagent used in the synthesis of various pharmaceutically active compounds . For instance, it is used in the synthesis of Minozac, a suppressor of brain proinflammatory cytokine up-regulation .
Synthesis Analysis
The synthesis of 2-Methyl-4-oxo-4-phenylbutanoic acid involves several steps. A biocatalytic platform for asymmetric alkylation of α-keto acids has been developed, which is a significant advancement in synthetic organic chemistry . Additionally, a synthesis of methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates has been accomplished using Friedel–Crafts acylation of substituted benzenes with 2-acetoxybutanoyl chloride .Molecular Structure Analysis
The molecular formula of 2-Methyl-4-oxo-4-phenylbutanoic acid is C11H12O3 . The InChI code is 1S/C11H12O3/c1-8(11(13)14)7-10(12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,13,14) . The canonical SMILES is CC(CC(=O)C1=CC=CC=C1)C(=O)O .Chemical Reactions Analysis
2-Methyl-4-oxo-4-phenylbutanoic acid is used as a chemical reagent in the synthesis of various pharmaceutically active compounds . It is used in the synthesis of Minozac, a suppressor of brain proinflammatory cytokine up-regulation .Physical And Chemical Properties Analysis
The molecular weight of 2-Methyl-4-oxo-4-phenylbutanoic acid is 192.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass are 192.078644241 g/mol . The topological polar surface area is 54.4 Ų . The compound has a complexity of 217 . The melting point is 140-142°C .Applications De Recherche Scientifique
Chemical Reagent
“2-Methyl-4-oxo-4-phenylbutyric acid” is a chemical reagent used in the synthesis of various pharmaceutically active compounds . It plays a crucial role in the development of new drugs and treatments.
Synthesis of Minozac
This compound is used in the synthesis of Minozac, a suppressor of brain proinflammatory cytokine up-regulation . This suggests its potential use in the treatment of neuroinflammatory disorders.
Agonist of Nuclear Receptors
“2-Methyl-4-oxo-4-phenylbutyric acid” (or 2MO4PBA) is a potent, stereoselective, and endogenous agonist of the nuclear receptors ERβ and ERα . This indicates its potential role in regulating gene expression and cellular function.
Therapeutic Potential in Estrogen Deficiency
As an agonist of ERβ and ERα, 2MO4PBA has been shown to have therapeutic potential in the treatment of estrogen deficiency . This could make it a valuable tool in hormone replacement therapy.
Metabolic Disorder Treatment
The compound also shows promise in the treatment of metabolic disorders . Its ability to interact with nuclear receptors could make it useful in regulating metabolism and energy homeostasis.
Material Science Research
In the field of material science, “2-Methyl-4-oxo-4-phenylbutyric acid” can be used as a building block in the synthesis of complex organic molecules . This can lead to the development of new materials with unique properties.
Mécanisme D'action
Target of Action
2-Methyl-4-oxo-4-phenylbutyric acid, also known as Benzenebutanoic acid, alpha-methyl-gamma-oxo-, is a potent, stereoselective, and endogenous agonist of the nuclear receptors ERβ and ERα . These receptors play a crucial role in the regulation of gene expression and are involved in various biological processes including cell proliferation, differentiation, and apoptosis .
Mode of Action
The compound interacts with its targets, the ERβ and ERα receptors, by binding to them. This binding event triggers a conformational change in the receptor, which allows it to interact with specific DNA sequences known as estrogen response elements (EREs). The receptor-DNA complex then recruits other proteins that can activate or repress the transcription of target genes .
Biochemical Pathways
The activation of ERβ and ERα by 2-Methyl-4-oxo-4-phenylbutyric acid can influence several biochemical pathways. For instance, it can affect the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair . .
Result of Action
The molecular and cellular effects of 2-Methyl-4-oxo-4-phenylbutyric acid’s action are largely dependent on the specific genes that are regulated by the activated ERβ and ERα receptors. For example, the compound has been used in the synthesis of Minozac, a suppressor of brain proinflammatory cytokine up-regulation . This suggests that the compound may have anti-inflammatory effects, at least in the context of the brain.
Orientations Futures
The future directions of 2-Methyl-4-oxo-4-phenylbutanoic acid research and application could involve further exploration of its use in the synthesis of various pharmaceutically active compounds . Additionally, advancements in biocatalytic platforms for asymmetric alkylation of α-keto acids could open up new possibilities .
Propriétés
IUPAC Name |
2-methyl-4-oxo-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(11(13)14)7-10(12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXWGAZLLKCSAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871850 | |
| Record name | 2-Methyl-4-oxo-4-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-oxo-4-phenylbutanoic acid | |
CAS RN |
1771-65-9 | |
| Record name | Benzenebutanoic acid, alpha-methyl-gamma-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001771659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-4-oxo-4-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






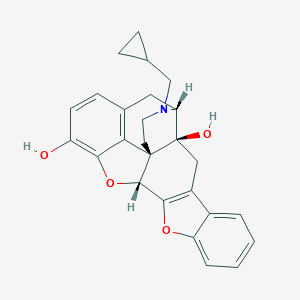

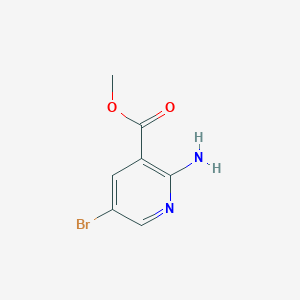

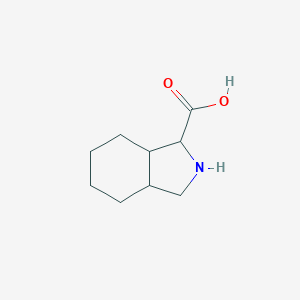
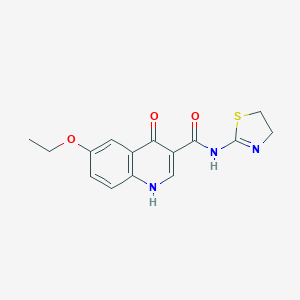

![5-[3-(Trifluoromethoxy)phenyl]-2-furoic acid](/img/structure/B52532.png)
